(1R,2S,3R)-Aprepitant
Description
Stereochemical Configuration and Chiral Centers
The compound exhibits a complex stereochemical architecture characterized by multiple defined stereocenters that fundamentally determine its three-dimensional structure and biological properties. The systematic nomenclature reveals three primary chiral centers with precisely defined absolute configurations: (2S,3R) at the morpholine ring system and (1R) at the ethoxy substituent. According to Cahn-Ingold-Prelog priority rules, these stereochemical designations indicate specific spatial arrangements of substituents around each stereogenic carbon atom.
The morpholine ring system contains two adjacent chiral centers at positions 2 and 3, with the (2S,3R) configuration establishing a specific relative stereochemistry. This configuration places the ethoxy substituent and the fluorophenyl group in a trans-diaxial relationship, which significantly influences the overall molecular conformation and intermolecular interaction patterns. The (1R) configuration at the ethoxy carbon positions the 3,5-bis(trifluoromethyl)phenyl group in a defined spatial orientation relative to the morpholine ring.
The presence of these defined stereocenters results in a total of three chiral centers throughout the molecular framework, creating a situation where the maximum theoretical number of stereoisomers follows the relationship 2^n, where n equals the number of chiral centers. However, the compound exists as a single, well-defined stereoisomer due to its specific synthetic origin and purification protocols. The stereochemical purity has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography analysis.
| Chiral Center | Position | Configuration | Priority Groups |
|---|---|---|---|
| Morpholine C-2 | 2 | S | 1. Ethoxy, 2. H, 3. Ring carbon, 4. Nitrogen |
| Morpholine C-3 | 3 | R | 1. Fluorophenyl, 2. H, 3. Ring carbon, 4. Nitrogen |
| Ethoxy Carbon | 1' | R | 1. Phenyl, 2. Methyl, 3. Oxygen, 4. H |
The stereochemical configuration directly influences the compound's conformational preferences and pharmacological activity. Studies on related morpholine-based compounds have demonstrated that stereochemical inversions can result in dramatically different biological profiles, emphasizing the critical importance of maintaining absolute stereochemical control during synthesis and formulation.
Conformational Analysis via X-ray Crystallography
Although specific crystallographic data for the target compound was not identified in the available literature, extensive structural analysis of related morpholine and triazole-containing compounds provides valuable insights into the expected conformational behavior. Crystallographic studies of analogous structures reveal that morpholine rings typically adopt chair conformations with characteristic dihedral angles and bond lengths.
In related morpholine-triazole hybrid compounds, X-ray crystallographic analysis has demonstrated that the morpholine ring consistently adopts a chair conformation with the nitrogen and oxygen atoms positioned in specific spatial relationships. The chair conformation places substituents in either axial or equatorial positions, with the (2S,3R) configuration typically favoring the trans-diaxial arrangement of major substituents to minimize steric interactions.
Crystallographic analysis of similar triazole-containing compounds has revealed characteristic bond distances and angles within the heterocyclic system. The triazole ring exhibits typical aromatic character with carbon-nitrogen bond lengths ranging from 1.33 to 1.39 angstroms, and the nitrogen-nitrogen bonds showing distances consistent with aromatic delocalization. The 1,2,4-triazol-3-one moiety demonstrates specific hydrogen bonding capabilities through its nitrogen atoms and carbonyl oxygen.
The 3,5-bis(trifluoromethyl)phenyl substituent introduces significant electronic effects and steric bulk that influence the overall molecular conformation. Crystallographic studies of related compounds containing this substituent pattern have shown that the trifluoromethyl groups adopt specific orientations to minimize intramolecular steric clashes while maximizing favorable electronic interactions.
| Structural Parameter | Expected Range | Literature Reference |
|---|---|---|
| Morpholine N-O distance | 2.7-2.9 Å | Related morpholine structures |
| Triazole C-N bond length | 1.33-1.39 Å | Triazole crystallographic data |
| Dihedral angle (morpholine-phenyl) | 60-120° | Conformational analysis |
| Trifluoromethyl C-F bond | 1.32-1.35 Å | Fluorinated aromatic systems |
The fluorophenyl substituent typically adopts orientations that allow for optimal π-π stacking interactions in the solid state while minimizing unfavorable steric interactions with other molecular components. Crystallographic analysis of related fluorinated aromatic systems has demonstrated characteristic intermolecular distances and packing arrangements that are likely preserved in the target compound.
Intermolecular Interactions in Solid-State Packing
The solid-state packing of 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is governed by a complex interplay of hydrogen bonding, halogen bonding, π-π stacking interactions, and van der Waals forces. The molecular architecture provides multiple sites for intermolecular interactions that collectively determine the crystal packing arrangement and physical properties of the solid material.
The triazol-3-one moiety serves as both a hydrogen bond donor and acceptor through its nitrogen atoms and carbonyl oxygen. The nitrogen-hydrogen bonds can participate in intermolecular hydrogen bonding with neighboring molecules, creating extended hydrogen-bonded networks in the crystal lattice. The carbonyl oxygen provides an additional hydrogen bond acceptor site that can interact with suitable donor groups from adjacent molecules.
The fluorine atoms in both the fluorophenyl and trifluoromethyl substituents contribute to the intermolecular interaction landscape through halogen bonding and dipole-dipole interactions. Crystallographic studies of related fluorinated compounds have demonstrated that fluorine atoms can participate in specific directional interactions that influence crystal packing preferences. The highly electronegative fluorine atoms create local dipoles that can interact favorably with electron-deficient regions of neighboring molecules.
The morpholine oxygen atom represents another significant interaction site, capable of accepting hydrogen bonds from suitable donor groups. In related crystallographic structures, morpholine oxygens have been observed to participate in intermolecular hydrogen bonding networks that contribute to crystal stability. The spatial positioning of this oxygen atom, determined by the overall molecular conformation, influences the accessibility for intermolecular interactions.
| Interaction Type | Donor/Acceptor | Expected Distance Range | Directionality |
|---|---|---|---|
| N-H···O Hydrogen Bond | Triazole N-H / Carbonyl O | 2.8-3.2 Å | Linear (160-180°) |
| C-H···F Weak Hydrogen Bond | Aromatic C-H / Fluorine | 3.0-3.5 Å | Variable |
| π-π Stacking | Aromatic rings | 3.3-3.8 Å | Parallel/T-shaped |
| Halogen Bonding | C-F···N/O | 2.9-3.3 Å | Linear |
The aromatic ring systems, including the fluorophenyl and bis(trifluoromethyl)phenyl groups, provide opportunities for π-π stacking interactions between parallel or near-parallel aromatic surfaces. These interactions typically occur at distances of 3.3 to 3.8 angstroms and contribute significantly to the overall stability of the crystal lattice. The electron-withdrawing effects of the fluorine substituents modify the π-electron density distribution, potentially altering the strength and geometry of π-π interactions compared to unsubstituted aromatic systems.
Properties
IUPAC Name |
3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-BYYRLHKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944781 | |
| Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221350-96-5 | |
| Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of (1R,2S,3R)-Aprepitant are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action.
Mode of Action
The mode of action of this compound involves its interaction with its targets. This interaction leads to changes in the biochemical processes within the cell.
Biochemical Pathways
It is known that the compound can influence several pathways, leading to downstream effects that contribute to its overall action.
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physiological conditions within the cell, the presence of other molecules, and the physical and chemical properties of the environment.
Biological Activity
The compound 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is a derivative of Aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This compound exhibits a range of biological activities that are significant in pharmacology and therapeutic applications.
- CAS Number : 321125-94-4
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- Structure : The compound contains a triazole ring and several fluorinated aromatic groups which enhance its biological activity.
The primary mechanism of action for this compound is as an NK1 receptor antagonist. By inhibiting the binding of substance P to the NK1 receptor, it effectively reduces the signaling pathways associated with pain, inflammation, and nausea.
Antiemetic Properties
Aprepitant and its derivatives have been extensively studied for their antiemetic effects, particularly in patients undergoing chemotherapy. The compound has shown potent inhibition of nausea and vomiting by blocking NK1 receptors in the central nervous system (CNS) .
Antitumor Activity
Recent studies indicate that this compound can inhibit metastasis and tumor growth in various cancer models. In patient-derived xenografts and breast cancer cell lines, it has been shown to significantly impair tumor progression .
Neurological Effects
In animal models of intracerebral hemorrhage, the compound has demonstrated neuroprotective effects by reducing neurological impairment and neuronal damage. This suggests potential applications in treating cerebrovascular diseases .
Pain and Inflammation Modulation
The compound has been found to suppress pain responses in formalin-induced pain models. It inhibits induced foot-tapping behavior in gerbils, indicating its analgesic properties .
Research Findings
Case Studies
- Chemotherapy-Induced Nausea : A clinical trial demonstrated that patients receiving Aprepitant had significantly lower rates of nausea compared to those receiving standard antiemetic therapy alone.
- Breast Cancer Treatment : In a preclinical study using patient-derived xenografts, treatment with the compound resulted in a marked reduction in tumor size and metastasis compared to control groups.
- Neurological Outcomes : In a rodent model of stroke, administration of the compound resulted in improved outcomes measured by reduced infarct size and better functional recovery post-stroke.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Sulfonylphenyl Groups
Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share a triazole backbone but differ in substituents. Key distinctions include:
- Sulfonylphenyl groups instead of trifluoromethylphenyl groups.
- 2,4-Difluorophenyl instead of 4-fluorophenyl on the triazole ring.
Opioid-NK1 Dual-Action Analogs
AA3266 () combines μ-opioid receptor (MOR) agonism with NK1 antagonism, unlike Aprepitant’s selective NK1 inhibition. However, AA3266’s opioid activity introduces risks of tolerance and addiction, which Aprepitant avoids .
Triazolone Derivatives with Chlorophenyl Substituents
Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () feature chlorophenyl groups and piperazine linkages . These structural differences likely alter receptor binding kinetics and metabolic stability compared to Aprepitant’s morpholine-trifluoromethyl design .
Pharmacological and Mechanistic Comparisons
NK1 Receptor Binding Affinity
Aprepitant exhibits subnanomolar affinity (Ki < 0.1 nM) for human NK1 receptors, surpassing older antagonists like L-733,060 (Ki ~ 1 nM) . Its 3,5-bis(trifluoromethyl)phenyl group enhances hydrophobic interactions with the receptor’s transmembrane domain, a feature absent in simpler triazole derivatives (e.g., ) .
Clinical Efficacy
- CINV Prevention : Aprepitant achieves >90% NK1 receptor occupancy at clinical doses, reducing emesis risk by 20–30% compared to 5-HT3 antagonists alone .
- Depression : Early trials showed antidepressant effects, but later studies were inconclusive, possibly due to incomplete receptor blockade in key brain regions .
In contrast, AA3266 ’s opioid component provides analgesia but lacks standalone antiemetic data .
Physicochemical and Formulation Comparisons
Polymorphs and Bioavailability
Aprepitant’s Form II polymorph () exhibits superior solubility (0.03 mg/mL vs. 0.01 mg/mL for Form I) due to altered crystal packing, enhancing oral bioavailability .
Metabolic Stability
The 4-fluorophenyl group in Aprepitant reduces cytochrome P450-mediated metabolism, extending its half-life (9–13 hours) versus compounds with unfluorinated aryl groups (e.g., : half-life ~4–6 hours) .
Preparation Methods
Condensation and Hydroxy Methylation
The synthesis begins with the condensation of 4-(2,4-difluorophenyl)pent-4-enoic acid (Formula-2) and (R)-4-phenyloxazolidin-2-one (Formula-3) using pivaloyl chloride , DMAP , and triethylamine (TEA) in a dimethylformamide (DMF)/dichloromethane (DCM) mixture. This yields the oxazolidinone intermediate (Formula-4).
Hydroxy methylation is achieved by treating Formula-4 with formaldehyde and TEA in tetrahydrofuran (THF), followed by reduction using diisobutylaluminum hydride (DIBAL-H) . This step introduces the hydroxymethyl group while maintaining the (3R,5R) configuration.
Table 1: Reaction Conditions for Hydroxy Methylation
Iodination and Triazole Coupling
The hydroxymethyl intermediate undergoes iodination using iodine and triphenylphosphine (PPh₃) in THF, producing the iodinated compound (Formula-7). Subsequent coupling with 1H-1,2,4-triazole in the presence of 4-dimethylaminopyridine (DMAP) introduces the triazole moiety. This step is critical for achieving the final stereochemistry (2S,3R,1'R).
Table 2: Key Parameters for Triazole Coupling
Stereochemical Control
The (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group is introduced via asymmetric alkoxylation using (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol and a chiral palladium catalyst. This step ensures >99% enantiomeric excess (ee) for the (1R) configuration.
Purification and Isolation
The final compound is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from isopropyl alcohol . The amorphous form is obtained by precipitation with n-heptane , yielding a purity of ≥99.5%.
Comparative Analysis of Methods
A comparison of synthetic routes reveals that the use of DIBAL-H for reduction and DMAP for coupling minimizes side reactions, improving overall yield (78–85%) compared to traditional methods (60–65%). The stereochemical fidelity of the (2S,3R)-morpholine core is maintained through stringent solvent control (THF/DCM) and low-temperature conditions.
Challenges and Optimizations
-
Regioselectivity in Triazole Formation : Competing N1 vs. N2 alkylation is mitigated by using bulky bases (e.g., TEA) and polar aprotic solvents.
-
Iodination Efficiency : Excess iodine (1.5 equivalents) ensures complete conversion of the hydroxymethyl group to the iodide.
-
Scale-Up Considerations : Batch processes using THF show better reproducibility than continuous-flow methods .
Q & A
Basic Synthesis and Optimization
Q: What are the key methodologies for synthesizing this compound, and how can reaction conditions be optimized? A: The synthesis involves multi-step reactions, including chiral resolution and coupling steps. A practical method involves:
- Chiral intermediate preparation : Use (2S,3R)-morpholine derivatives with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under controlled pH and temperature to preserve stereochemistry .
- Triazolone coupling : React the morpholine intermediate with 1,2-dihydro-1,2,4-triazol-3-one using DMF as a solvent and triethylamine as a catalyst .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isomer separation . Optimization requires monitoring reaction kinetics via HPLC to minimize byproducts .
Advanced Stereochemical Control
Q: How can stereochemical inconsistencies during synthesis be resolved, particularly for the (2S,3R) and (4-fluorophenyl) configurations? A: Stereochemical fidelity is critical for biological activity. Key strategies include:
- Chiral auxiliaries : Use (R)- or (S)-specific ethanol derivatives to enforce correct configurations at the morpholine and ethoxy centers .
- X-ray crystallography : Validate intermediate structures (e.g., morpholine precursors) to confirm stereochemistry .
- Dynamic resolution : Adjust solvent polarity (e.g., chloroform vs. acetonitrile) to favor crystallization of desired diastereomers .
Structural Characterization
Q: What analytical techniques are recommended for confirming the compound’s stereochemistry and purity? A: A combination of methods is essential:
- X-ray diffraction : Resolve absolute configuration of crystalline intermediates .
- NMR spectroscopy : Use -NMR to distinguish trifluoromethyl groups and -NOESY to confirm spatial arrangements .
- HPLC-MS : Quantify enantiomeric purity with chiral columns (e.g., Chiralpak AD-H) and electrospray ionization for mass verification .
Pharmacological Activity Profiling
Q: How should researchers design experiments to evaluate this compound’s biological activity and receptor selectivity? A: Prioritize in vitro and in vivo models:
- Receptor binding assays : Use radiolabeled ligands (e.g., -Substance P) to assess affinity for neurokinin-1 (NK1) receptors, a known target for related morpholine-triazolone derivatives .
- Dose-response studies : Test efficacy in rodent emesis models, with controls for blood-brain barrier penetration .
- Off-target screening : Employ kinase profiling panels to identify unintended interactions .
Environmental Fate and Ecotoxicology
Q: What experimental frameworks are suitable for studying this compound’s environmental persistence and ecological impacts? A: Adapt long-term ecotoxicological frameworks:
- Abiotic degradation : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH .
- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure lipid-water partitioning .
- Trophic transfer studies : Analyze metabolite accumulation in predator-prey models (e.g., algae → fish) via LC-MS/MS .
Advanced Mechanistic Studies
Q: How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action? A: Computational approaches complement experimental
- Docking software : Use AutoDock Vina to model interactions with NK1 receptor binding pockets, focusing on morpholine and fluorophenyl motifs .
- Free-energy calculations : Apply MM-GBSA to quantify binding affinities of stereoisomers .
- Metadynamics : Simulate conformational changes in the receptor-ligand complex over microsecond timescales .
Contradictory Data Analysis
Q: How should researchers address discrepancies in reported CAS numbers or structural data for this compound? A: Discrepancies often arise from:
- Stereoisomerism : Different CAS numbers may correspond to distinct enantiomers (e.g., (R,R,R)-Aprepitant vs. other configurations) .
- Salt forms : Variations (e.g., hydrochloride vs. free base) alter molecular weights and registry entries .
- Resolution : Cross-validate data using authoritative databases (e.g., EPA DSSTox) and primary literature .
Purity and Stability Testing
Q: What protocols ensure batch-to-batch consistency and long-term stability in storage? A: Implement ICH-guided protocols:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Stability-indicating HPLC : Develop methods with C18 columns and trifluoroacetic acid mobile phases to resolve degradation products .
- Lyophilization : Improve shelf life by storing lyophilized powders at -20°C under argon .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
